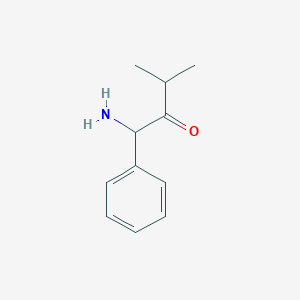
2-Mercapto-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-methoxybenzaldehyde typically involves the introduction of the mercapto and methoxy groups onto the benzaldehyde ring. One common method is the thiolation of 5-methoxybenzaldehyde using thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercapto-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Mercapto-5-methoxybenzenesulfonic acid.
Reduction: Formation of 2-Mercapto-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Mercapto-5-methoxybenzaldehyde is largely dependent on its functional groups:
Mercapto Group: The -SH group can form covalent bonds with metal ions or active sites of enzymes, leading to inhibition or modification of enzyme activity.
Methoxy Group: The -OCH3 group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Aldehyde Group: The -CHO group can undergo nucleophilic addition reactions, forming adducts with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Mercapto-5-methoxybenzoic acid
- 2-Mercapto-5-methoxybenzimidazole
- 2-Mercapto-5-methoxybenzyl alcohol
Comparison:
- 2-Mercapto-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
- 2-Mercapto-5-methoxybenzimidazole: Contains an imidazole ring, making it more rigid and potentially more selective in biological interactions.
- 2-Mercapto-5-methoxybenzyl alcohol: The alcohol group makes it less reactive compared to the aldehyde group, with different applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H8O2S |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
5-methoxy-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-10-7-2-3-8(11)6(4-7)5-9/h2-5,11H,1H3 |
InChI-Schlüssel |
UIWFSURGKKLYOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)S)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

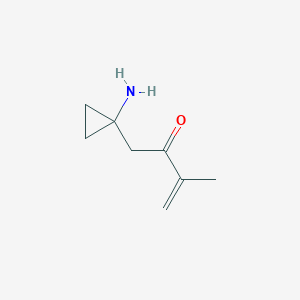

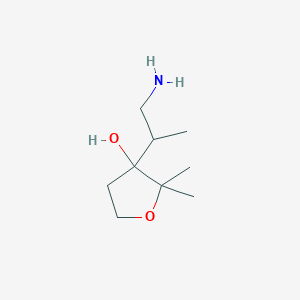

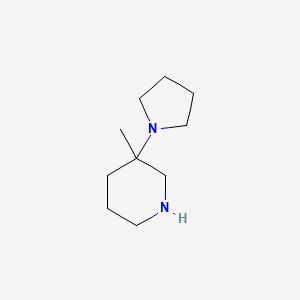
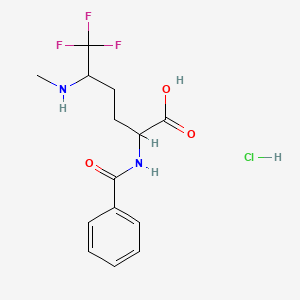
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)

